Foramsulfuron

概要

説明

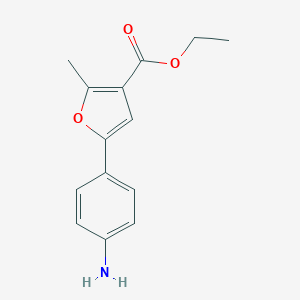

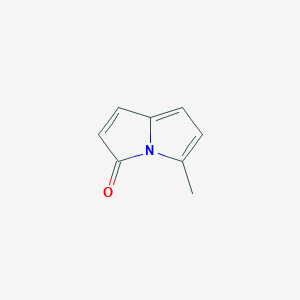

Foramsulfuron is a sulfonylurea herbicide used in controlling a wide spectrum of weeds. Its mode of action involves inhibiting the enzyme activity of acetolactate synthase (ALS) which is involved in biosynthesis of branched amino acids.

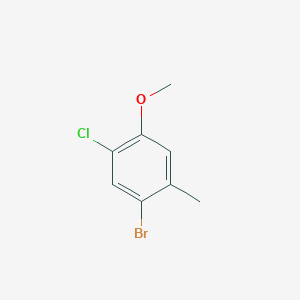

This compound is a member of the class of benzamides that is N,N-dimethylbenzamide substituted by a formylamino group at position 4 and a [(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl group at position 2. It has a role as a xenobiotic, an environmental contaminant and a herbicide. It is a sulfonamide, a member of pyrimidines, an aromatic ether, a member of ureas and a member of benzamides.

科学的研究の応用

1. トウモロコシにおけるイネ科雑草および広葉雑草の茎葉処理 Foramsulfuronは、トウモロコシにおけるイネ科雑草および一部の広葉雑草の茎葉処理に用いられるスルホニルウレア系除草剤です。 . 特に、植物に吸収され、作用部位に運ばれるという能力があるため、非常に効果的です。 .

トウモロコシ雑種の耐性

トウモロコシ雑種におけるthis compoundに対する耐性の生理的基礎を解明するための研究が行われています。 . 一部のトウモロコシ雑種は、this compoundに対して感受性を示していますが、安全性向上剤であるイソキサジフェンエチルをthis compoundと共に施用すると耐性が向上します。 .

3. トウモロコシ雑種における吸収と代謝 研究によると、感受性の高い雑種と耐性が高い雑種の間で吸収に違いはないことが示されています。 . ただし、耐性が高い雑種では、感受性の高い雑種に比べて、this compoundをより極性の高い化合物に代謝する割合が高くなっています。 .

4. バーミューダグラス芝生におけるダリスグラスの防除 this compoundは、チエンカルバゾンメチルおよびハロスルホロンメチルとの組み合わせで、バーミューダグラス芝生におけるダリスグラスの防除に使用されています。 . この組み合わせは、ダリスグラスを長期にわたって防除できることが示されています。 .

5. 効果を高めるための展着剤の使用 this compoundの有効性は、特定の展着剤の使用によって向上させることができます。

作用機序

Target of Action

Foramsulfuron, a sulfonylurea herbicide, primarily targets the enzyme acetolactate synthase (ALS) . ALS is a key enzyme involved in the synthesis of branched-chain amino acids such as valine, leucine, and isoleucine . By inhibiting this enzyme, this compound disrupts protein synthesis, thereby interfering with DNA synthesis and cell division & growth .

Mode of Action

This compound acts as an inhibitor of the ALS enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that leads to the production of branched-chain amino acids . This inhibition disrupts protein synthesis, which in turn affects DNA synthesis and cell division & growth, ultimately leading to plant death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids . By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids. This deficiency affects protein synthesis, which is crucial for cell growth and division. As a result, the growth of the plant is stunted, leading to its eventual death .

Pharmacokinetics

This compound is primarily excreted unchanged in the feces . It is weakly sorbed to soils but is relatively unstable, representing a low potential to leach to groundwater . The degradation products of this compound are generally more stable than the parent compound but are more likely to bind to soil, making them unlikely to run off or leach .

Result of Action

The inhibition of the ALS enzyme by this compound leads to a disruption in the synthesis of branched-chain amino acids. This disruption affects protein synthesis, DNA synthesis, and cell division & growth, ultimately leading to the death of the plant .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as soil moisture and evaporative demand . It has been found that the efficacy of this compound on goosegrass was maximized under conditions of high soil moisture and evaporative demand . Its efficacy may be reduced in sandy soils that hold less water .

Safety and Hazards

将来の方向性

Health Canada is consulting Canadians on the proposal to continue registration of products containing Foramsulfuron for sale and use in Canada, with proposed label updates . This suggests that this compound will continue to be an important herbicide in the future, but with updated safety measures and guidelines.

生化学分析

Biochemical Properties

. This enzyme is crucial for the synthesis of branched-chain amino acids. By inhibiting this enzyme, Foramsulfuron prevents the synthesis of these amino acids, thereby inhibiting the growth of the weeds .

Cellular Effects

This compound primarily affects the biochemical reactions within the cells of the weeds it targets. It inhibits the ALS enzyme, which disrupts the normal cellular processes, including cell signaling pathways and cellular metabolism . This disruption in the cellular processes leads to the death of the weed.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ALS enzyme, inhibiting its function . This inhibition prevents the synthesis of certain essential amino acids, leading to a disruption in protein synthesis. This disruption in protein synthesis affects various cellular functions, leading to the death of the plant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The herbicide is stable and does not degrade quickly, allowing it to exert its effects over a prolonged period . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

As with any chemical, adverse effects may be observed at high doses .

Metabolic Pathways

This compound is metabolized in plants via three initial metabolic routes: a hydrolytic cleavage of the sulfonylurea bridge, a deformylation of the amino group, and oxidative metabolism of the dimethoxy-pyrimidyl ring . These metabolic pathways involve various enzymes and cofactors .

Transport and Distribution

This compound is absorbed by the plant and transported to various parts of the plant where it exerts its effects . The transport and distribution of this compound within cells and tissues are facilitated by its solubility and stability .

特性

IUPAC Name |

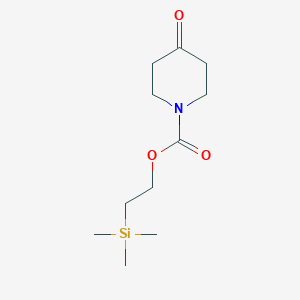

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-formamido-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O7S/c1-23(2)15(25)11-6-5-10(18-9-24)7-12(11)31(27,28)22-17(26)21-16-19-13(29-3)8-14(20-16)30-4/h5-9H,1-4H3,(H,18,24)(H2,19,20,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDNXJSDGQBLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034753 | |

| Record name | Foramsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone 1.925, acetonitrile 1.111, 1,2-dichloroethane 0.185, ethyl acetate 0.362, methanol 1.660, heptane and p-xylene <0.010 (all in g/L, 20 °C), In water (g/L, 20 deg ): 0.04 (pH 5); 3.3 (pH 7); 94.6 (pH 8) | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 at 20 °C | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.15X10-13 mm Hg at 20 °C | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Foramsulfuron inhibits the synthesis of amino acid in plants through inhibition of acetolactate synthase (ALS). This process results in slow or stunted plant growth and/or ultimate plant death. | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light beige solid, Yellow-brownish solid, fine grained granule | |

CAS No. |

173159-57-4 | |

| Record name | Foramsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173159-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Foramsulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173159574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foramsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-(formylamino)-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORAMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJD212JQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

199.5 °C | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does foramsulfuron interact with its target and what are the downstream effects?

A: this compound inhibits the enzyme acetolactate synthase (ALS) by binding to its active site. [, , , , , ] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. [, , ] By blocking ALS, this compound disrupts BCAA production, leading to the cessation of cell division and ultimately plant death. [, ] This process primarily affects meristematic tissues where growth is most active. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H18N6O7S. Its molecular weight is 426.4 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research articles don't delve into detailed spectroscopic analysis, it's important to note that spectroscopic techniques like NMR and IR are commonly employed to confirm the structure and characterize this compound.

Q4: How does this compound perform under different environmental conditions?

A: this compound's efficacy can be influenced by environmental factors. Research has shown that its activity can be affected by factors like temperature and soil moisture. [, , ] The effectiveness of this compound can vary depending on the weed species and its growth stage. [, , , , ]

Q5: Are there any known compatibility issues with this compound in tank mixtures?

A: this compound's compatibility in tank mixtures is an area of active research. Some studies suggest potential antagonistic effects when combined with certain herbicides. For instance, mixing this compound with dicamba or MCPA may reduce its efficacy against early and late watergrass. [] Conversely, combining this compound with sulcotrione can improve control of these weeds. []

Q6: Does this compound possess any catalytic properties?

A: this compound functions as an enzyme inhibitor, specifically targeting ALS. It does not exhibit catalytic properties itself. [, , , , , ]

Q7: Have computational methods been used to study this compound?

A7: While the provided research primarily focuses on field and greenhouse experiments, computational chemistry plays a significant role in herbicide development. Techniques like QSAR modeling can predict the activity of this compound analogs and guide the design of new herbicides with improved properties.

Q8: How do structural modifications of this compound affect its activity?

A8: The structure-activity relationship of this compound and related sulfonylurea herbicides is an area of ongoing research. Modifications to specific functional groups can impact the molecule's binding affinity to ALS, influencing its herbicidal activity and selectivity against different weed species.

Q9: What is known about the stability of this compound formulations?

A9: Formulating this compound is essential for ensuring its efficacy and practicality in agricultural applications. Research often explores various formulation strategies to improve its stability, solubility, and bioavailability.

Q10: What are the key considerations regarding the safe handling and application of this compound?

A10: As with all herbicides, adherence to safety regulations is paramount. Users should consult and strictly follow the instructions and safety guidelines provided on the product label. Responsible practices, such as using appropriate personal protective equipment and avoiding spray drift, are crucial.

Q11: What is the absorption and translocation pattern of this compound in plants?

A: this compound is primarily absorbed through the leaves of plants and translocated within the plant system. [, , ] The choice of adjuvants can significantly influence its absorption and translocation. [, ] For instance, the addition of methylated seed oil (MSO) or MSO plus urea ammonium nitrate (UAN) to this compound enhanced its absorption in giant foxtail. []

Q12: How is the efficacy of this compound assessed in research settings?

A12: Field experiments are crucial for evaluating this compound's efficacy under real-world conditions. [1-4, 8, 9, 11, 13-16, 19-21, 24] Researchers assess factors such as weed control levels, crop injury, and yield impacts at different this compound doses and application timings.

Q13: Are there known cases of weed resistance to this compound?

A: The development of herbicide resistance is a concern. Resistance to ALS-inhibiting herbicides, including this compound, has been reported in various weed species. [, ] Continuous use of these herbicides can exert selection pressure, favoring the survival and reproduction of resistant individuals.

Q14: Does resistance to this compound confer cross-resistance to other herbicides?

A14: Cross-resistance, where resistance to one herbicide confers resistance to others with similar modes of action, is a concern with ALS inhibitors. This highlights the need for diverse weed management strategies to delay resistance development.

Q15: What safety measures are important when handling this compound?

A15: Users should always refer to the product label for comprehensive safety information. Proper handling, storage, and application practices are crucial to minimize risks.

Q16: Are there any specific targeting strategies used with this compound?

A16: this compound is typically applied as a broadcast or spot spray, targeting weed foliage. Research may explore methods to enhance its delivery to target weeds while minimizing exposure to desirable plants.

Q17: Are there alternative herbicides for controlling the same weed spectrum as this compound?

A: Several alternative herbicides are available, each with its own strengths and weaknesses. These include herbicides from different chemical families and with different modes of action, such as ACCase inhibitors (e.g., fluazifop-P-butyl, sethoxydim, clethodim), HPPD inhibitors (e.g., mesotrione), and others. [, , , , , ] The choice of herbicide often depends on factors like the specific weed spectrum, crop tolerance, cost, and environmental considerations. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)

![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)